molecular formula C5H11ClFN B2429647 4-Fluoro-2-methylpyrrolidine;hydrochloride CAS No. 1785443-85-7

4-Fluoro-2-methylpyrrolidine;hydrochloride

Cat. No. B2429647
CAS RN: 1785443-85-7
M. Wt: 139.6
InChI Key: OPLZEFBPWWZOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-2-methylpyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 1785443-85-7 . It has a molecular weight of 139.6 . The IUPAC name for this compound is 4-fluoro-2-methylpyrrolidine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Fluoro-2-methylpyrrolidine;hydrochloride” is 1S/C5H10FN.ClH/c1-4-2-5 (6)3-7-4;/h4-5,7H,2-3H2,1H3;1H . The InChI key is OPLZEFBPWWZOHT-UHFFFAOYSA-N . The canonical SMILES structure is CC1CC (CN1)F.Cl .


Physical And Chemical Properties Analysis

The physical form of “4-Fluoro-2-methylpyrrolidine;hydrochloride” is a powder . It has a molecular weight of 139.60 g/mol . The compound has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 139.0564052 g/mol . The topological polar surface area of the compound is 12 Ų .

Scientific Research Applications

Synthesis of Medicinal Compounds

4-Fluoropyrrolidine derivatives, including those related to 4-Fluoro-2-methylpyrrolidine hydrochloride, are significant in medicinal chemistry. They are used as synthons for dipeptidyl peptidase IV inhibitors, crucial for developing diabetes medications. The synthesis of these derivatives can be enhanced using specific fluorination techniques, improving their yield and purity for medicinal applications (Singh & Umemoto, 2011).

Pharmaceutical Drug Synthesis

The compound has been used in the synthesis of cognition-enhancing drugs. An example includes the synthesis of DMP 543, an acetylcholine release-enhancing agent, where 2-Fluoro-4-methylpyridine, a related compound, is employed (Pesti et al., 2000).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, like the production of cis-(S,R)-3-Amino-4-fluoro-1-methylpyrrolidine. This process involves stereoselective synthesis from chiral, non-racemic precursors, essential for producing enantiomerically pure pharmaceuticals (Fei et al., 2019).

Fluorine Chemistry in Organic Synthesis

4-Fluoro-2-methylpyrrolidine hydrochloride is involved in organic fluorine chemistry, which is vital for producing a range of useful products. The synthesis of N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate showcases the utility of fluorine chemistry in creating diverse organic compounds (Kim et al., 2007).

DNA Research

In DNA research, derivatives like 5-Fluoro-2′-deoxycytidine, synthesized using similar fluorine compounds, are employed to study B/Z-DNA transitions. This is crucial for understanding DNA's structural dynamics (Solodinin et al., 2019).

Development of VLA-4 Antagonists

It's instrumental in developing VLA-4 antagonists, which have potential applications in treating asthma and other conditions. The compound aids in balancing lipophilic and hydrophilic properties for oral administration (Setoguchi et al., 2013).

Antitumor Agents Synthesis

4-Fluoro-2-methylpyrrolidine hydrochloride derivatives are used in synthesizing antitumor agents, like naphthyridine derivatives, showing promising results against various tumor cell lines (Tsuzuki et al., 2004).

Environmental Studies

In environmental sciences, related compounds like Fluroxypyr are studied for their biodegradation in soils, which is essential for understanding the environmental impact of herbicides (Tao & Yang, 2011).

Serotonin Receptor Antagonists

The compound aids in developing serotonin receptor antagonists, exemplified by R-96544, a potent 5-HT2A receptor antagonist with applications in various psychiatric and neurological disorders (Ogawa et al., 2002).

Safety and Hazards

The safety information for “4-Fluoro-2-methylpyrrolidine;hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

4-fluoro-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZEFBPWWZOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylpyrrolidine hydrochloride

CAS RN

1785443-85-7
Record name 4-fluoro-2-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.